molecular formula C11H9F3N2O4S2 B055950 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-88-0

3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B055950
CAS RN: 124850-88-0
M. Wt: 354.3 g/mol
InChI Key: ZUNZHDPBBVZHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the benzothiadiazine family. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its anti-inflammatory properties. This makes it an ideal compound for studying the inflammatory response and developing drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to fully understand the toxicity of this compound and its effects on the human body.

Future Directions

There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, future studies should focus on the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a series of chemical reactions. The most common method involves the reaction of 2-aminothiophenol with chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This compound is then treated with trifluoroacetic anhydride to form 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide.

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

124850-88-0

Product Name

3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C11H9F3N2O4S2

Molecular Weight

354.3 g/mol

IUPAC Name

3-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C11H9F3N2O4S2/c12-11(13,14)6-1-2-8-7(5-6)15-10(16-22(8,19)20)21-4-3-9(17)18/h1-2,5H,3-4H2,(H,15,16)(H,17,18)

InChI Key

ZUNZHDPBBVZHSH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O

Origin of Product

United States

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